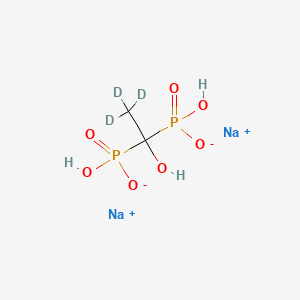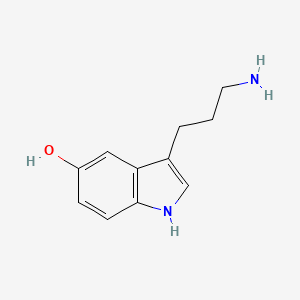![molecular formula C18H16ClNO3 B13868561 [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol](/img/structure/B13868561.png)
[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Methoxyphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the methoxyphenyl group is introduced using a suitable methoxyphenyl halide.
Formation of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a quinoline aldehyde or ketone.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Quinidine: An antiarrhythmic agent derived from quinoline.
Uniqueness
[2-Chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H16ClNO3 |
|---|---|
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
[2-chloro-6-[(4-methoxyphenyl)methoxy]quinolin-3-yl]methanol |
InChI |
InChI=1S/C18H16ClNO3/c1-22-15-4-2-12(3-5-15)11-23-16-6-7-17-13(9-16)8-14(10-21)18(19)20-17/h2-9,21H,10-11H2,1H3 |
InChI-Schlüssel |
RDYYOHFNQWQBSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC3=CC(=C(N=C3C=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)

![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)
![9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole](/img/structure/B13868531.png)


![1-[6-[(4-Methoxyphenyl)methylamino]pyridazin-3-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B13868550.png)
![[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
![3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13868554.png)
